molecular formula C12H17N3O4 B2687412 N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1334369-30-0

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide

Cat. No.: B2687412
CAS No.: 1334369-30-0
M. Wt: 267.285
InChI Key: SCYDKBLZCVSJOZ-UHFFFAOYSA-N
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Description

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a hydroxy-methoxy-methylpropyl group and a pyridinyl group attached to an oxalamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes may involve the use of reagents such as oxalyl chloride, pyridine derivatives, and hydroxy-methoxy-methylpropyl precursors. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve high-purity compounds suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The oxalamide group can be reduced to form amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the oxalamide group may produce primary or secondary amines.

Scientific Research Applications

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-3-yl)oxalamide include other oxalamide derivatives with different substituents on the hydroxy-methoxy-methylpropyl and pyridinyl groups. Examples include:

  • N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-2-yl)oxalamide
  • N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(pyridin-4-yl)oxalamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This unique structure can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-pyridin-3-yloxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(18,8-19-2)7-14-10(16)11(17)15-9-4-3-5-13-6-9/h3-6,18H,7-8H2,1-2H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCYDKBLZCVSJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)C(=O)NC1=CN=CC=C1)(COC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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